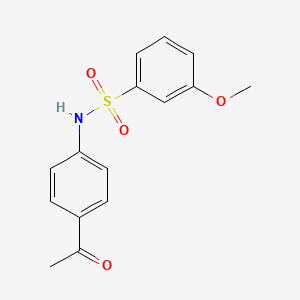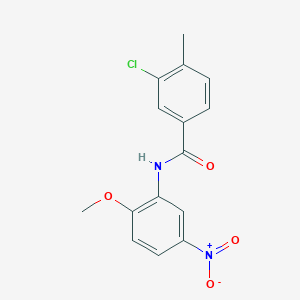![molecular formula C15H20N4OS B5778038 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a chemical compound with a molecular formula C14H20N4OS. It is a thioether derivative of triazole that is widely used in scientific research.
Mechanism of Action
The mechanism of action of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species such as metal ions. The thioether group is thought to play a key role in the reactivity of the compound.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone. However, studies have shown that the compound has low toxicity and is relatively non-reactive towards biological molecules. This makes it a useful tool for studying the interactions between metal ions and other molecules in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is its versatility. It can be used in a wide range of applications, from catalysis to organic synthesis. The compound is also relatively easy to synthesize and is commercially available. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in aqueous systems.
Future Directions
There are several future directions for research on 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone. One area of interest is the development of new coordination complexes using this compound as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and other areas. Another area of research is the synthesis of new derivatives of the compound with enhanced properties, such as increased solubility or reactivity.
Conclusion
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a versatile compound with numerous applications in scientific research. Its low toxicity and non-reactivity towards biological molecules make it a useful tool for studying the interactions between metal ions and other molecules in biological systems. While there is still much to learn about the compound, its potential for future research is promising.
Synthesis Methods
The synthesis of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone involves the reaction of 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 3,3-dimethyl-2-butanone in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the product is typically around 70-80%.
Scientific Research Applications
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone has numerous applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes can be used in catalysis, electrochemistry, and other applications. The compound is also used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
properties
IUPAC Name |
1-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-5-19-13(11-7-6-8-16-9-11)17-18-14(19)21-10-12(20)15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYAGDQRNWTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)




![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)



![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)
